1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It was developed by Pfizer as a potential anti-cancer drug and has been extensively studied for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine works by inhibiting the activity of VEGFR-2, a receptor that plays a critical role in the formation of new blood vessels (angiogenesis). By inhibiting VEGFR-2, 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine blocks the growth of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and physiological effects:
1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, it has also been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of other signaling pathways involved in cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine in lab experiments is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis and cancer growth. However, one limitation is that its efficacy may be limited to certain types of cancer and may not be effective in all patients.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine. One potential area of study is the development of combination therapies that target multiple signaling pathways involved in cancer growth and metastasis. Another area of research is the identification of biomarkers that can predict response to 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine and other anti-angiogenic therapies. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine in cancer patients.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, lung, and prostate cancer. Clinical trials have also been conducted to evaluate its efficacy in treating various types of cancer, including renal cell carcinoma and glioblastoma.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-14(20-13-6-4-5-12(16)11-13)15(19)18-9-7-17(2)8-10-18/h4-6,11,14H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVOBZVMBRGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.